辛伐他汀钠

描述

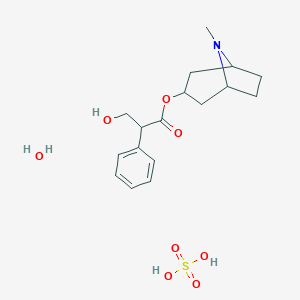

Cerivastatin sodium is a synthetic, enantiomerically pure, pyridine derivative that effectively reduces serum cholesterol levels . It belongs to the statin class of lipid-lowering agents and helps in decreasing MAP kinase activation, blocking AP-1 (activator protein-1) and NF-kB (nuclear factor-kB) binding activity, inhibiting inflammatory responses, and ameliorating renal damage .

Synthesis Analysis

Cerivastatin is a new entirely synthetic and enantiomerically pure inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase . As a sodium salt, cerivastatin is present in the active, open ring form .Molecular Structure Analysis

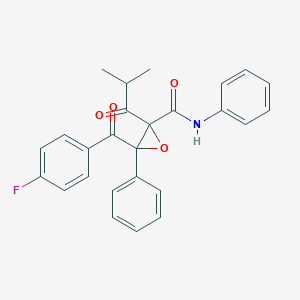

The molecular formula of Cerivastatin sodium is C26H33FNNaO5 . The molecular weight is 481.5 g/mol . The IUPAC name is sodium; (E,3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate .Chemical Reactions Analysis

Cerivastatin exhibits similar lipophilicity to most of the other statins (e.g., atorvastatin, fluvastatin, and simvastatin) in the open-ring form, in contrast to the more hydrophilic pravastatin .Physical And Chemical Properties Analysis

Cerivastatin sodium is a solid substance . It is soluble in water up to 100 mg/mL when ultrasonic and warming and heat to 60°C . It should be stored at -20°C, protected from light, and sealed .科学研究应用

Summary of the Application

Cerivastatin sodium is a competitive HMG-CoA reductase inhibitor effective in lowering LDL cholesterol and triglycerides . It is used to treat primary hypercholesterolemia and mixed dyslipidemia .

Methods of Application or Experimental Procedures

Cerivastatin sodium is most often administered orally, on a daily basis . After administration, the bioavailability and the general circulation of the drug is fairly low due to the first-pass metabolism in the liver and clearance by the digestive system .

Results or Outcomes

Cerivastatin sodium can reduce the endogenous synthesis of cholesterol and prevent the onset and development of atherosclerosis . It is therefore used as an effective treatment against primary hypercholesterolemia .

2. Therapy of Uveal Melanoma

Summary of the Application

Cerivastatin sodium has been found to synergize with Trametinib and enhance its efficacy in the therapy of Uveal Melanoma .

Methods of Application or Experimental Procedures

In this study, drugs that affect the YAP/TAZ pathway, including cerivastatin, were used in combination with the MEK-inhibitor trametinib . The effects of their combinations in terms of proliferation were monitored .

Results or Outcomes

Synergistic concentrations of trametinib and cerivastatin induced a massive arrest of proliferation and cell cycle and enhanced apoptosis, particularly in the monosomic, BAP1 -mutated UPMM3 cell line .

3. Cell Signaling Studies

Summary of the Application

Cerivastatin sodium salt hydrate may be used in cell signaling studies . It is often used as a supplement in cell culture .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures can vary depending on the specific cell signaling pathway being studied. Generally, the cerivastatin sodium salt hydrate is added to the cell culture medium at a specific concentration, and the effects on cell signaling are observed .

4. Development of Novel Drug Delivery Systems

Summary of the Application

Extensive pharmaceutical research in understanding the causes of low oral bioavailability of statin drugs like Cerivastatin sodium has led to the development of novel technologies to address these challenges .

Methods of Application or Experimental Procedures

These technologies vary from conventional dosage forms to nanoparticulate drug-delivery systems, and have the potential to cause improvements in bioavailability and consequently therapeutic efficacy .

Results or Outcomes

The development of these novel drug delivery systems has the potential to improve the therapeutic efficacy of Cerivastatin sodium by improving its bioavailability .

5. Statins Therapy

Summary of the Application

Statins therapy is a review on conventional and novel formulation approaches . Cerivastatin sodium, a novel statin, is a synthetic, enantiomerically pure pyridine derivative that effectively reduces serum cholesterol levels at microgram doses .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures can vary depending on the specific therapy being studied. Generally, the cerivastatin sodium is administered orally, on a daily basis .

6. Metastatic Uveal Melanoma (MUM) Therapy

Summary of the Application

Metastatic uveal melanoma (MUM) is a highly aggressive, therapy-resistant disease . Cerivastatin sodium has been found to synergize with Trametinib and enhance its efficacy in the therapy of Uveal Melanoma .

Methods of Application or Experimental Procedures

In this study, drugs that affect the YAP/TAZ pathway, including cerivastatin, were used in combination with the MEK-inhibitor trametinib . The effects of their combinations in terms of proliferation were monitored .

Results or Outcomes

Synergistic concentrations of trametinib and cerivastatin induced a massive arrest of proliferation and cell cycle and enhanced apoptosis, particularly in the monosomic, BAP1 -mutated UPMM3 cell line .

安全和危害

Cerivastatin sodium is toxic and can cause moderate to severe irritation to the skin and eyes . It was withdrawn from the market worldwide in 2001 following reports of a severe form of muscle toxicity . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

属性

IUPAC Name |

sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34FNO5.Na/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4;/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32);/q;+1/p-1/b11-10+;/t19-,20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPUADMRJQVPIAS-QCVDVZFFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

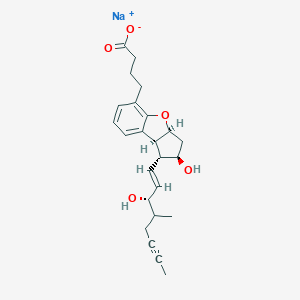

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33FNNaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046488 | |

| Record name | Cerivastatin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cerivastatin sodium | |

CAS RN |

143201-11-0 | |

| Record name | Cerivastatin sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143201110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerivastatin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERIVASTATIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q18G1060S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2,3-Epoxypropoxy)phenyl]acetamide](/img/structure/B194417.png)

![4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid](/img/structure/B194440.png)